![molecular formula C20H23NO5 B2934228 N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide CAS No. 647031-62-7](/img/structure/B2934228.png)
N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
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Description
N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide, also known as MTTPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
The compound N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide has been explored in various synthetic and characterization studies. For instance, its derivatives have been involved in the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). These derivatives were synthesized by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with various reagents, and their structures were confirmed through spectral data and elemental analysis.
Corrosion Inhibition
Research has also delved into the application of acrylamide derivatives as corrosion inhibitors. For example, 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide has been studied for its efficacy in inhibiting corrosion on copper surfaces in nitric acid solutions (Abu-Rayyan et al., 2022). The study utilized chemical and electrochemical methods to demonstrate the compounds' effectiveness, indicating potential applications in materials protection and preservation.
Polymer Science and Drug Delivery
In polymer science, acrylamide derivatives have been investigated for their properties and applications. Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has seen extensive research for drug delivery applications. Studies have focused on conditions that enable controlled, room-temperature polymerization of N-isopropylacrylamide, showcasing the potential of acrylamide derivatives in creating innovative materials for medical and technological applications (Convertine et al., 2004).
Bioactive Compounds and Molecular Interactions
Acrylamide derivatives have also been synthesized and characterized for their potential bioactive properties. For example, Schiff base compounds derived from N'-substituted benzohydrazide and sulfonohydrazide have been synthesized, exhibiting notable biological activities including antibacterial, antifungal, and antioxidant properties (Sirajuddin, Uddin, Ali, & Tahir, 2013). Such compounds, including those with acrylamide structures, could have applications in pharmaceuticals and as functional materials in various industries.
Energy Storage and Redox-Flow Batteries
The field of energy storage has explored the use of redox-active polymers containing acrylamide units for redox-flow batteries. These studies aim to develop novel materials that could enhance the performance and efficiency of energy storage systems, indicating the broad potential of acrylamide derivatives in sustainable technologies (Janoschka et al., 2015).
properties
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-16-9-5-14(6-10-16)13-21-18(22)12-8-15-7-11-17(24-2)20(26-4)19(15)25-3/h5-12H,13H2,1-4H3,(H,21,22)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZIWFZSWZVXFQ-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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